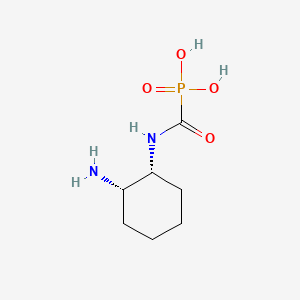

顺式-ACCP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

顺式-2-氨基环己基氨基甲酰膦酸有几种科学研究应用,包括:

作用机制

生化分析

Biochemical Properties

cis-ACCP preferentially inhibits MMP-2 and MMP-9, with a preference for MMP-2 . The specificity of cis-ACCP regarding binding to these enzymes indicates its potential role in modulating biochemical reactions involving MMPs .

Cellular Effects

The addition of cis-ACCP to tumor cells can prevent their migration dose-dependently, about 90% at the highest concentration tested . This suggests that cis-ACCP can influence cell function by modulating cell signaling pathways related to cell migration .

Molecular Mechanism

cis-ACCP exerts its effects at the molecular level by binding to and inhibiting the activity of MMP-2 and MMP-9 . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in pathways related to cell migration .

Temporal Effects in Laboratory Settings

In laboratory settings, cis-ACCP has shown to reduce metastasis formation in mice by approximately 90% when administered by a repetitive once daily dosing regimen . This suggests that cis-ACCP has long-term effects on cellular function, particularly in inhibiting cell migration .

Dosage Effects in Animal Models

In animal studies, cis-ACCP was non-toxic up to 500 mg/kg, following intraperitoneal administration daily for two weeks . The effects of cis-ACCP varied with different dosages, with a threshold effect observed at lower doses and a significant reduction in metastasis formation at higher doses .

Metabolic Pathways

Given its role as an inhibitor of MMP-2 and MMP-9, it is likely that cis-ACCP interacts with enzymes and cofactors involved in the regulation of these MMPs .

Transport and Distribution

The pharmacokinetic investigation in rats revealed distribution restricted into the extracellular fluid, the site of action for the antimetastatic activity and rapid elimination from blood . This suggests that cis-ACCP is transported and distributed within cells and tissues in a manner that allows it to exert its inhibitory effects on MMP-2 and MMP-9 .

Subcellular Localization

Given its role as an MMP inhibitor, it is likely that cis-ACCP is localized to areas of the cell where MMP-2 and MMP-9 are active .

准备方法

化学反应分析

顺式-2-氨基环己基氨基甲酰膦酸经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化产物。

还原: 还原反应可以将顺式-2-氨基环己基氨基甲酰膦酸转化为其还原形式。

取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂.

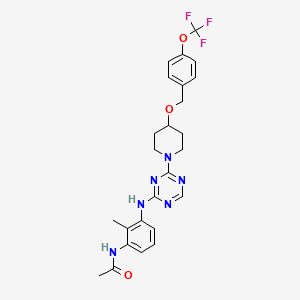

相似化合物的比较

属性

IUPAC Name |

[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCXISPZIHYKQD-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does cis-ACCP interact with its target and what are the downstream effects?

A1: cis-ACCP acts as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) [, ]. MMPs are zinc-dependent endopeptidases that play a crucial role in the breakdown of extracellular matrix components. By inhibiting MMP-2 activity, cis-ACCP prevents the degradation of the extracellular matrix, which is essential for tumor invasion and metastasis. This ultimately leads to a reduction in metastasis formation.

Q2: Are there any known structure-activity relationships for cis-ACCP or related compounds?

A3: Research on diphenyl ether-derived carbamoylphosphonate MMP inhibitors, structurally related to cis-ACCP, revealed that the length of the polymethylene chain significantly influences MMP inhibitory activity and selectivity []. Compounds with 5-6 methylene units exhibited the most potent and selective inhibition of MMP-2, whereas shorter (2-4 methylene units) and longer (7-8 methylene units) chain lengths resulted in decreased or abolished activity []. This suggests that specific structural features are crucial for optimal interaction with the MMP-2 active site and subsequent inhibition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B560288.png)

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)

![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B560302.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B560304.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B560307.png)